molecular formula C12H17NO4S B12969547 Benzyl (tert-butylsulfonyl)carbamate

Benzyl (tert-butylsulfonyl)carbamate

Cat. No.: B12969547
M. Wt: 271.33 g/mol
InChI Key: CTBVIAMNQGDJGT-UHFFFAOYSA-N
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Description

Benzyl (tert-butylsulfonyl)carbamate is a carbamate derivative featuring a tert-butylsulfonyl group attached to the carbamate nitrogen. This structural motif confers unique physicochemical and biological properties, including enhanced stability and lipophilicity compared to simpler carbamates. The tert-butylsulfonyl group likely influences reactivity in condensation reactions and biological activity, as discussed below.

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

benzyl N-tert-butylsulfonylcarbamate

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)18(15,16)13-11(14)17-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14)

InChI Key

CTBVIAMNQGDJGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Method Summary (Based on CN102020589B Patent)

  • Starting Material: N-BOC-D-Serine (tert-butoxycarbonyl protected D-serine).
  • Activation: Formation of mixed acid anhydride using isobutyl chlorocarbonate in the presence of N-methylmorpholine as an acid scavenger.
  • Condensation: Reaction of the activated intermediate with benzylamine in anhydrous ethyl acetate under cold conditions (-20 to 40 °C, preferably -10 to 5 °C).
  • Reaction Time: 3 to 5 hours.
  • Workup: Extraction, washing with dilute hydrochloric acid and brine, solvent evaporation, and crystallization from hexane/ethyl acetate.
  • Yield: Typically 90% or higher.
Parameter Condition/Value
Solvent Anhydrous ethyl acetate
Temperature -20 to 40 °C (preferably -10 to 5 °C)
Molar Ratios (N-BOC-D-Serine : i-BuOCOCl : NMM : Benzylamine) 1 : 1.1–1.5 : 1.1–1.5 : 1.1–1.5
Reaction Time 3–5 hours
Yield 90–93%

This method yields (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-t-butyl carbamate, a key intermediate for further sulfonylation steps.

Introduction of the Benzyl Group

The benzyl moiety is introduced typically via condensation of benzylamine with the activated carbamate intermediate or via alkylation methods.

Alkylation via Gabriel Conditions (From Czech Chemical Communications)

  • Benzyl tert-butyl iminodicarbonate can be synthesized starting from benzoyl isocyanate and benzyl alcohol.
  • The intermediate is then subjected to tert-butoxycarbonylation and aminolysis to yield benzyl tert-butyl carbamate.
  • Alkylation of the sodium salt of this compound with various halides under Gabriel synthesis conditions provides benzyloxycarbonyl tert-butoxycarbonyl diprotected amines.
  • Mitsunobu reaction conditions can also be used to alkylate with alcohols, allowing selective deprotection later.

This approach is versatile and allows for the preparation of various benzyl-protected amines with tert-butyl carbamate groups.

Sulfonylation to Install the tert-Butylsulfonyl Group

While direct literature on benzyl (tert-butylsulfonyl)carbamate sulfonylation is limited, general sulfonylation methods for tert-butyl carbamates involve:

  • Reaction with tert-butylsulfonyl chloride or related sulfonylating agents.
  • Use of base (e.g., triethylamine) to scavenge HCl formed.
  • Conducting the reaction in anhydrous solvents such as dichloromethane or ethyl acetate.
  • Temperature control to avoid side reactions.

The sulfonylation step is critical to introduce the tert-butylsulfonyl protecting group, which is stable under various conditions and can be selectively removed when needed.

Alternative Preparation of tert-Butyl Benzyl Amine (Precursor)

A related compound, tert-butyl benzyl amine, can be prepared under mild conditions as a precursor:

  • Reaction of tert-butyl benzyl chloride with ammoniacal liquor in the presence of phenyl aldehyde as a side reaction inhibitor.
  • Heating at 50 °C for 12–24 hours.
  • Workup includes acid-base extraction and drying.
  • Yield reported around 88.4%.

This method provides a straightforward route to benzyl amine derivatives with tert-butyl groups, which can be further converted to carbamates or sulfonyl derivatives.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Formation of tert-butyl carbamate intermediate N-BOC-D-Serine, isobutyl chlorocarbonate, N-methylmorpholine, benzylamine, ethyl acetate, -10 °C to 15 °C, 3–5 h 90–93 Cold, anhydrous conditions preferred
Benzyl group introduction Benzylamine condensation or Gabriel alkylation High Selective protection and deprotection possible
Sulfonylation tert-butylsulfonyl chloride, base, anhydrous solvent Not specified Requires careful temperature control
tert-Butyl benzyl amine synthesis tert-butyl benzyl chloride, ammoniacal liquor, phenyl aldehyde, 50 °C, 12–24 h 88.4 Mild conditions, side reaction inhibited

Analytical Characterization

The final this compound and intermediates are typically characterized by:

Chemical Reactions Analysis

Types of Reactions

Benzyl (tert-butylsulfonyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonyl derivatives, while reduction can regenerate the parent carbamate .

Scientific Research Applications

Benzyl (tert-butylsulfonyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which benzyl (tert-butylsulfonyl)carbamate exerts its effects involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage can be selectively cleaved under specific conditions, allowing for the controlled release of the protected amine. The molecular targets and pathways involved include the interaction with nucleophiles and the subsequent formation or cleavage of the carbamate bond .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Simple benzyl carbamates (e.g., benzyl carbamate) lack sulfonyl groups, making them more reactive in acid-catalyzed condensations but prone to hydrolysis and side reactions .
Table 2: Enzyme Inhibition Profiles of Carbamate Derivatives
Compound Name BChE IC50 (µM) AChE IC50 (µM) Selectivity Index (BChE/AChE) Reference
Benzyl (tert-butylsulfonyl)carbamate Data not available Data not available N/A
Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate 4.33 >100 34
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate 8.52 >100 10
Isosorbide di-ethyl carbamate Moderate Significant Low

Key Observations :

  • Sulfonamide-containing carbamates (e.g., compound 5k in ) exhibit potent BChE inhibition due to sulfonyl group interactions with enzyme active sites . The tert-butylsulfonyl variant may share this mechanism but could exhibit altered potency due to steric effects.
  • Isosorbide-based di-carbamates uniquely inhibit AChE, contrasting with monosubstituted benzyl carbamates, which favor BChE . This suggests that the tert-butylsulfonyl group’s placement and substituent number critically influence selectivity.

Reactivity and Solubility

  • Reactivity : Benzyl carbamates with electron-withdrawing groups (e.g., sulfonyl) show reduced nucleophilicity, slowing hydrolysis but enabling stable intermediates in multi-step syntheses . For example, tert-butylsulfonyl derivatives may resist acid-catalyzed side reactions better than methylsulfonyl analogs.
  • Solubility : The tert-butylsulfonyl group increases lipophilicity, likely reducing solubility in polar protic solvents (e.g., water, acetic acid) compared to unsubstituted benzyl carbamates . This property could be advantageous in drug design for enhanced blood-brain barrier penetration.

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